molecular formula C15H24BrN3O2S B5990447 4-bromo-N-[2-(4-ethylpiperazin-1-yl)propyl]benzenesulfonamide

4-bromo-N-[2-(4-ethylpiperazin-1-yl)propyl]benzenesulfonamide

Cat. No.: B5990447
M. Wt: 390.3 g/mol
InChI Key: GOFQTEWOYCUWGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[2-(4-ethylpiperazin-1-yl)propyl]benzenesulfonamide is a chemical compound that features a bromine atom, a piperazine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(4-ethylpiperazin-1-yl)propyl]benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(4-ethylpiperazin-1-yl)propyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(4-ethylpiperazin-1-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring and the benzenesulfonamide group are crucial for binding to receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[2-(4-ethylpiperazin-1-yl)propyl]benzenesulfonamide is unique due to the presence of both the bromine atom and the benzenesulfonamide group, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .

Properties

IUPAC Name

4-bromo-N-[2-(4-ethylpiperazin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BrN3O2S/c1-3-18-8-10-19(11-9-18)13(2)12-17-22(20,21)15-6-4-14(16)5-7-15/h4-7,13,17H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFQTEWOYCUWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C)CNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.